![molecular formula C13H10BrNO3 B2832008 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid CAS No. 1918356-29-2](/img/structure/B2832008.png)
2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid, also known as BPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and has been synthesized using different methods.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on related pyridine herbicides and compounds has shown that crystal structure analysis can reveal interaction patterns within crystals, such as hydrogen bonds and weak π–π interactions. These interactions are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific domains, including material science and pharmaceutical formulation (Hyunjin Park et al., 2016).
Green Chemistry Applications
The synthesis of imidazole derivatives using acetic acid functionalized catalysts under solvent-free conditions highlights the role of acetic acid derivatives in promoting green chemistry. These methods are valued for their cost-effectiveness, energy efficiency, and minimal environmental impact. Such methodologies could be applicable to the synthesis and functionalization of related compounds, including 2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid, for various industrial and research purposes (B. Sonyanaik et al., 2018).
Catalytic and Biological Activity
Compounds with similar functional groups have been used as catalysts in the synthesis of biologically active molecules, demonstrating the importance of structural and functional diversity in catalyst design. Such research can inform the development of new catalysts based on this compound for various chemical reactions (Ehsan Noroozizadeh et al., 2018).
Molecular Recognition and Sensing
Studies on compounds like bromopyrogallol red have shown that certain brominated compounds can act as selective and sensitive receptors for acetate ions. This suggests potential applications for this compound in the development of new sensing materials for environmental monitoring and analytical chemistry (H. Tavallali et al., 2012).
Non-Linear Optical Properties
The synthesis and study of bromo-substituted aniline derivatives for their non-linear optical properties highlight the relevance of brominated compounds in materials science. Research in this area could explore the optical and electronic properties of this compound for potential applications in optoelectronic devices (Komal Rizwan et al., 2021).
Propriétés
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-8-15-5-4-12(11)18-10-3-1-2-9(6-10)7-13(16)17/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOKTCATVVUSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=NC=C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)
![N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B2831926.png)

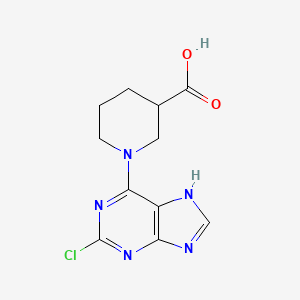
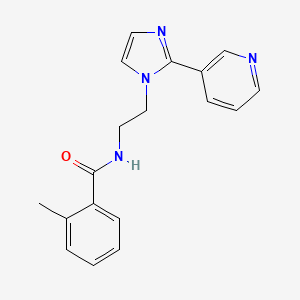
![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)
![(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2831935.png)
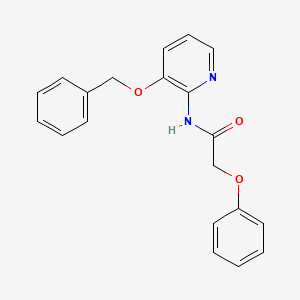
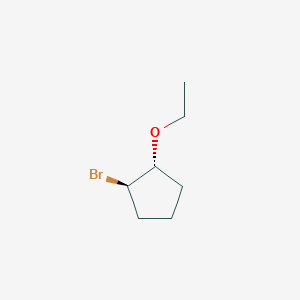
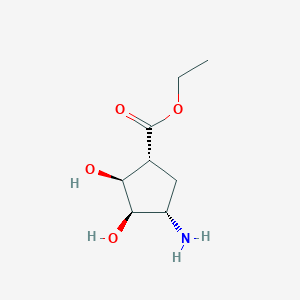

![N,N-diethyl-2-{[2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2831947.png)
